Z-Leu-chloromethylketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

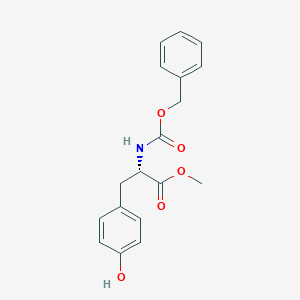

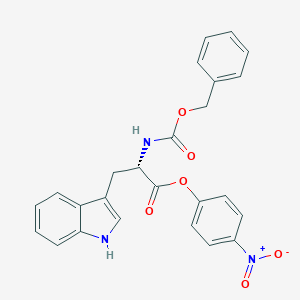

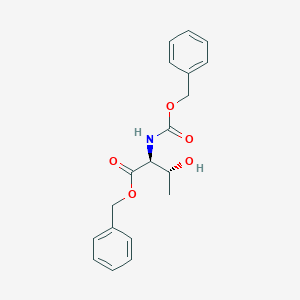

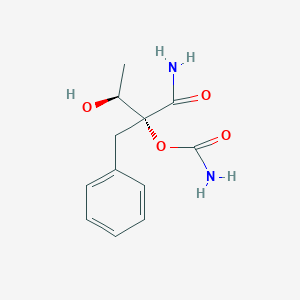

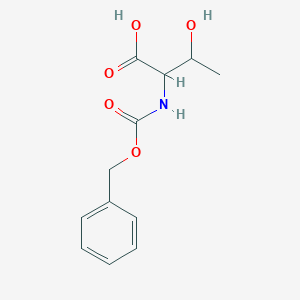

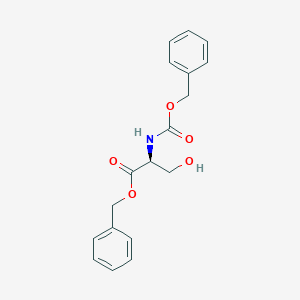

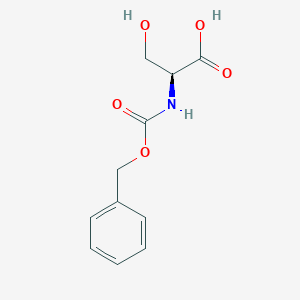

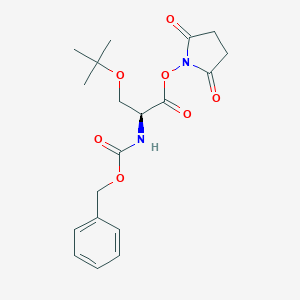

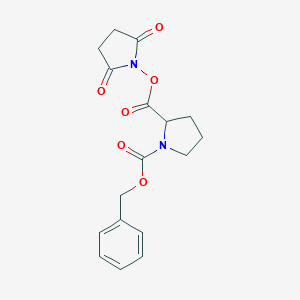

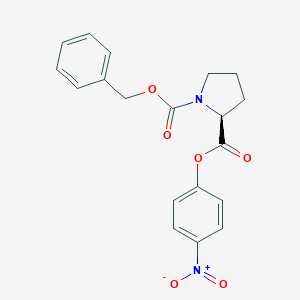

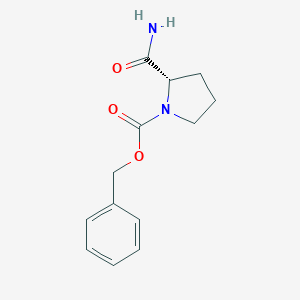

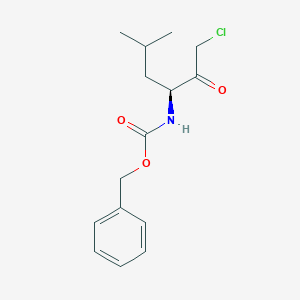

The molecular structure of Z-Leu-chloromethylketone can be represented by various descriptors. For instance, its InChI representation isInChI=1S/C15H20ClNO3/c1-11(2)8-13(14(18)9-16)17-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,19)/t13-/m0/s1 . The Canonical SMILES representation is CC(C)CC(C(=O)CCl)NC(=O)OCC1=CC=CC=C1 and the Isomeric SMILES representation is CC(C)CC@@HCCl)NC(=O)OCC1=CC=CC=C1 . Physical And Chemical Properties Analysis

Z-Leu-chloromethylketone has several computed properties. It has a molecular weight of 297.78 g/mol. Its XLogP3-AA value, which is a measure of its lipophilicity, is 3.5. It has one hydrogen bond donor and three hydrogen bond acceptors. It also has eight rotatable bonds. The exact mass and monoisotopic mass of the compound are both 297.1131712 g/mol .Applications De Recherche Scientifique

Inactivation of Enzymes

Z-Leu-chloromethylketone has been studied for its ability to inactivate various enzymes. In particular, research has focused on its impact on calpain, a calcium-activated proteinase. One study demonstrated the synthesis of Z-Leu-Leu-Tyr-CH2F and its comparative ability to inactivate calpain, alongside its impact on cathepsin L, another enzyme under investigation (Angliker, Anagli, & Shaw, 1992).

Effects on Human Neutrophil Respiratory Burst

Research on Z-Leu-chloromethylketone includes examining its effects on human neutrophil respiratory burst, an important immune response. A study showed that Z-Leu-chloromethylketone, as an inhibitor of chymotrypsin, interfered with superoxide production stimulated by specific chemoattractants in human neutrophils (Gervaix, Kessels, Suter, Lew, & Verhoeven, 1991).

Kinetic Evaluation as Calpain Inhibitors

Further investigations have been conducted on the kinetic evaluation of various inhibitors, including Z-Leu-chloromethylketone, for their efficacy in inhibiting calpain. This includes the development of continuous fluorogenic assays and the identification of selective time-dependent inhibitors (Harris et al., 1995).

Structure-Activity Relationship Studies

There have been structure-activity relationship (SAR) studies of chloromethyl ketone derivatives for selective enzyme inhibitors. These studies aim to understand how different structural components of Z-Leu-chloromethylketone and similar compounds affect their inhibitory activity (Hayashi, Iijima, Katada, & Kiso, 2000).

Implications for Signal Transduction

The effects of Z-Leu-chloromethylketone on signal transduction pathways have also been a subject of research. This includes studying its impact on the activation of phospholipase D in response to certain stimuli in human neutrophils (Kessels, Gervaix, Lew, & Verhoeven, 1991).

Propriétés

IUPAC Name |

benzyl N-[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3/c1-11(2)8-13(14(18)9-16)17-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,19)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWQHSCPNKTIRU-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)CCl)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)CCl)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427233 |

Source

|

| Record name | Z-L-Leu-chloromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Leu-chloromethylketone | |

CAS RN |

52467-54-6 |

Source

|

| Record name | Z-L-Leu-chloromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.